molecular formula C13H11FO B3358108 [3-(4-Fluorophenyl)phenyl]methanol CAS No. 773871-79-7

[3-(4-Fluorophenyl)phenyl]methanol

Cat. No.: B3358108
CAS No.: 773871-79-7
M. Wt: 202.22 g/mol
InChI Key: JJAPITJSVHLHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Fluorophenyl)phenyl]methanol is a fluorinated aromatic alcohol of high interest in scientific research and development, particularly as a versatile building block for synthesizing more complex organic molecules . Its molecular structure, featuring a biphenyl core substituted with a fluorine atom and a hydroxymethyl group, makes it a valuable intermediate in several fields. In medicinal chemistry, this compound serves as a key precursor in the design and synthesis of potential pharmaceutical agents. The incorporation of the fluorine atom is a common strategy in drug discovery, as it can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Similar fluorinated phenyl methanol derivatives are utilized in the development of compounds with anti-inflammatory and anticancer properties, acting as scaffolds for creating histone deacetylase (HDAC) inhibitors or other targeted therapies . The hydroxymethyl group (-CH₂OH) is a versatile handle for further chemical transformations; it can be oxidized to the corresponding aldehyde or carboxylic acid, or used in condensation reactions to form more complex structures . Beyond pharmaceuticals, this compound finds application in materials science. Fluorinated aromatic alcohols are important monomers for synthesizing high-performance polymers, such as aromatic polyethers, through reactions like nucleophilic aromatic substitution . The resulting polymers often possess enhanced thermal stability and specific electronic properties, making them useful for advanced material applications. Safety Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Specifications: • Molecular Formula: C₁₃H₁₁FO • Molecular Weight: 202.23 g/mol (calculated) • CAS Number: Please verify with the supplier for the specific CAS registry number for this isomer. • Purity: >95% (HPLC)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-fluorophenyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAPITJSVHLHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362650
Record name [3-(4-fluorophenyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773871-79-7
Record name [3-(4-fluorophenyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(4-fluorophenyl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 4 Fluorophenyl Phenyl Methanol and Analogues

Retrosynthetic Approaches

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. scitepress.orgnumberanalytics.com For [3-(4-Fluorophenyl)phenyl]methanol, the primary disconnections involve the carbon-carbon bond of the biaryl system and the carbon-carbon bond of the carbinol group.

A key retrosynthetic disconnection breaks the bond between the two phenyl rings. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a forward synthetic step. researchgate.net This would involve reacting a boronic acid or ester derivative of one phenyl ring with a halide of the other. Another significant disconnection is at the carbinol carbon, pointing towards the addition of a nucleophile to a carbonyl group. This could be achieved through a Grignard reaction or the reduction of a corresponding aldehyde or ketone. numberanalytics.comutdallas.edu

Classical Synthesis Pathways

Grignard Reaction and Related Organometallic Additions for Carbinol Formation

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and is widely used in the synthesis of alcohols. utdallas.educhem-station.com In the context of this compound, a Grignard reagent, such as 3-bromophenylmagnesium bromide, can be reacted with 4-fluorobenzaldehyde. Alternatively, 4-fluorophenylmagnesium bromide can be reacted with 3-bromobenzaldehyde. The subsequent acidic workup of the resulting alkoxide intermediate yields the desired tertiary alcohol. utdallas.eduyoutube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are highly reactive towards protic solvents like water. utdallas.educhem-station.com

A related approach involves the use of other organometallic reagents, such as organolithium compounds, which exhibit similar reactivity to Grignard reagents in their addition to carbonyl groups. chem-station.com

Reduction of Carbonyl Precursors (e.g., aldehydes, ketones) to Alcohols

The reduction of a carbonyl precursor is another fundamental method for the synthesis of alcohols. For this compound, the corresponding aldehyde, 3-(4-fluorophenyl)benzaldehyde, can be reduced to the primary alcohol. uni.lu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. prepchem.com The reaction is typically performed in an alcoholic solvent like ethanol (B145695) or methanol (B129727). prepchem.com For example, the synthesis of (4-fluoro-3-phenoxyphenyl)methyl alcohol involves the reduction of 4-fluoro-3-phenoxybenzaldehyde (B1330021) with sodium borohydride in absolute ethanol. prepchem.com

Catalytic Synthesis Routes

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type for biaryl formation)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp2-hybridized carbon atoms. mdpi.comdiva-portal.org This reaction is particularly valuable for the synthesis of biaryl compounds. To synthesize the biaryl core of this compound, a suitable palladium catalyst, a base, and a phosphine (B1218219) ligand are employed to couple an aryl boronic acid or ester with an aryl halide. diva-portal.orgacs.org

For instance, 3-bromobenzyl alcohol could be coupled with 4-fluorophenylboronic acid, or alternatively, 3-(hydroxymethyl)phenylboronic acid could be coupled with 1-bromo-4-fluorobenzene. The choice of reactants can be influenced by the availability and stability of the starting materials. The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. acs.organalytical-sales.comresearchgate.net

Reactant 1Reactant 2CatalystBaseSolventProduct
3-Bromobenzyl alcohol4-Fluorophenylboronic acidPd(PPh3)4K2CO3Toluene/WaterThis compound
3-(Hydroxymethyl)phenylboronic acid1-Bromo-4-fluorobenzenePd(dppf)Cl2Cs2CO3Dioxane/WaterThis compound

Asymmetric Synthesis Approaches for Chiral Analogues

The development of asymmetric synthetic methods allows for the preparation of enantiomerically enriched or pure chiral molecules. nih.gov For analogues of this compound that possess a chiral center, asymmetric synthesis is crucial. This can be achieved through several strategies.

One approach is the asymmetric reduction of a prochiral ketone precursor. This can be accomplished using chiral reducing agents or a combination of a reducing agent and a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst. nih.gov Another strategy involves the use of chiral auxiliaries or chiral ligands in catalytic reactions. For instance, in a Suzuki-Miyaura coupling, the use of a chiral phosphine ligand can induce asymmetry in the product. mdpi.com Asymmetric alkylation methods, such as Schöllkopf's alkylation, have also been employed for the synthesis of chiral amino acid analogues, which could be adapted for related structures. nih.gov

Green Chemistry Principles in Synthetic Design

The "Twelve Principles of Green Chemistry" provide a fundamental framework for designing these more environmentally benign syntheses. iaph.in Key principles that are particularly relevant to the synthesis of complex organic molecules include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, and employing catalysis. forensicpaper.comacs.org The ideal synthesis is one that is accomplished in a few, atom-economical steps, uses non-hazardous reagents derived from renewable sources, and proceeds rapidly with high yield under ambient conditions, preferably in the absence of a solvent or in a fully recoverable one. mun.ca

In the context of synthesizing biphenyl (B1667301) methanol analogues, green chemistry strategies often focus on several key areas:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled and reused, minimizing waste. acs.org For instance, bismuth triflate has been investigated as an attractive non-toxic and inexpensive Lewis acid catalyst for reactions like the one-pot synthesis of homoallyl ethers from aldehydes, a transformation related to alcohol synthesis. iwu.edu Electrochemical methods are also gaining traction as they can provide efficient and environmentally safer routes for preparing certain compounds. researchgate.net

Alternative Solvents: A significant focus of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. iwu.edu Water is often considered an ideal choice due to its excellent safety, health, and environmental profiles. researchgate.net Other green solvents that have gained interest include ionic liquids, organic carbonates, supercritical carbon dioxide, and deep eutectic solvents, which are noted for their low toxicity, ease of handling, and potential for reusability. iaph.in The selection of a solvent can be guided by established solvent selection guides from pharmaceutical companies, which rank common solvents based on their environmental and safety impacts. researchgate.net For example, alcohols like ethanol and methanol are often preferred, while solvents like benzene (B151609) and n-pentane are considered undesirable. researchgate.net

Biocatalysis: Enzymes and whole-cell biocatalysts offer a powerful green alternative for chemical synthesis. acs.org They operate under mild conditions (temperature and pH), often in aqueous media, and exhibit high specificity, which can eliminate the need for protecting groups and reduce the number of synthetic steps. acs.org Asymmetric bioreduction using biocatalysts has shown great promise in the manufacturing of chiral alcohols, which are important pharmaceutical intermediates. researchgate.net For example, the bioreduction of biaryl prochiral ketones to chiral carbinols, such as (S)-(4-chlorophenyl)(phenyl)methanol, has been successfully demonstrated using whole-cell biocatalysts, achieving excellent yields and high enantiomeric purity in an environmentally friendly process. researchgate.net

Energy Efficiency: Designing synthetic routes that can be conducted at ambient temperature and pressure significantly reduces energy consumption. researchgate.net Techniques such as microwave- or ultrasound-assisted synthesis can also enhance energy efficiency by accelerating reaction rates. forensicpaper.com

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent is a highly effective green approach. rsc.org Catalyst- and solvent-free conditions have been successfully applied to multicomponent reactions, affording products in excellent yields and demonstrating a significant green advantage. rsc.org

The table below illustrates a comparison of solvents based on green chemistry principles, which is a key consideration in designing the synthesis for compounds like this compound.

Table 1: Green Chemistry Solvent Selection Guide

Solvent ClassSolventRecommendation Status
AlcoholsEthanolPreferred
AlcoholsMethanolPreferred
HydrocarbonsTolueneUsable (Substitution advisable)
Hydrocarbonsn-HexaneUndesirable (Substitution advisable)
HydrocarbonsBenzeneUndesirable (Banned)
Dipolar AproticAcetonitrileUsable (Recommended)
Dipolar AproticDimethyl Sulfoxide (DMSO)Usable (Substitution advisable)
EthersTetrahydrofuran (THF)Usable (Substitution advisable)
WaterWaterPreferred

Data adapted from green chemistry solvent selection guides. researchgate.net

The successful application of these principles is exemplified in various synthetic procedures for related analogues. For instance, a method for synthesizing 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol involves the reduction of an ester using a diborane-THF solution. google.com While using THF, which is not ideal, the method is noted for being simple, having low energy consumption, and producing a high yield and purity of over 95% and 98% respectively. google.com Research into biocatalytic routes for similar chiral carbinols demonstrates the potential for highly efficient and enantioselective syntheses under environmentally benign conditions, representing a significant advancement in green synthetic design. researchgate.net

The table below lists the chemical compounds mentioned in this article.

Advanced Spectroscopic and Structural Elucidation of 3 4 Fluorophenyl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For [3-(4-fluorophenyl)phenyl]methanol, various NMR techniques provide a comprehensive picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their immediate chemical environments. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, benzylic, and hydroxyl protons are observed.

The aromatic protons, located on the two phenyl rings, typically appear in the downfield region of the spectrum, usually between 7.0 and 8.0 ppm. The splitting patterns of these signals are complex due to proton-proton and proton-fluorine couplings. The protons on the fluorinated phenyl ring exhibit additional splitting due to coupling with the fluorine atom. The protons on the other phenyl ring show characteristic splitting patterns based on their ortho, meta, and para relationships to the hydroxymethyl group and the other phenyl ring.

The benzylic protons of the -CH₂OH group typically appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton, in the range of 4.5-4.8 ppm. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.5-7.2 Multiplet 8H Aromatic Protons
~4.7 Singlet 2H -CH₂-

Carbon-¹³C NMR for Carbon Framework Analysis and Hybridization States

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.

The carbon atoms of the two aromatic rings would appear in the range of 115-145 ppm. The carbon atom bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will appear as a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The carbon atoms of the unsubstituted phenyl ring will show signals based on their substitution pattern. The benzylic carbon of the -CH₂OH group is expected to appear around 65 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~162 (d, ¹JCF ≈ 245 Hz) C-F
~142-138 Quaternary Aromatic Carbons
~130-115 Aromatic CH Carbons

Fluorine-¹⁹F NMR for Fluorine Environment and Substitution Patterns

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for observing fluorine atoms in a molecule. wikipedia.org Since natural fluorine consists of 100% of the ¹⁹F isotope, which has a spin of 1/2, ¹⁹F NMR is a powerful tool. wikipedia.org The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, which often leads to simpler, first-order spectra. azom.com

For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal, typically between -110 and -120 ppm relative to a standard like CFCl₃, is indicative of a fluorine atom attached to an aromatic ring. colorado.edu The signal will be split into a multiplet due to coupling with the ortho and meta protons on the same ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu It would help to identify which protons are on the same phenyl ring and trace the connectivity within the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to. sdsu.edu This would allow for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying the connectivity between the two phenyl rings and the methoxy (B1213986) group, and for assigning the quaternary carbon atoms.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness is a result of hydrogen bonding.

C-H Stretch (Aromatic): Sharp absorption bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the C-H stretching vibrations of the aromatic rings.

C-H Stretch (Aliphatic): Absorption bands for the C-H stretching of the methylene (B1212753) (-CH₂-) group would appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C=C Stretch (Aromatic): Several medium to weak bands in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-O Stretch: A strong band in the region of 1260-1000 cm⁻¹ corresponds to the stretching vibration of the C-O bond of the alcohol.

C-F Stretch: A strong absorption band in the region of 1250-1020 cm⁻¹ is characteristic of the C-F stretching vibration.

The precise positions of these bands can provide further structural information. rasayanjournal.co.in

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3600-3200 Strong, Broad O-H Stretch
3100-3000 Sharp, Medium Aromatic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch
1600-1450 Medium-Weak Aromatic C=C Stretch
1260-1000 Strong C-O Stretch

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations and Symmetry Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing a detailed fingerprint of its structure and symmetry. For this compound, the Raman spectrum is expected to be rich in information, revealing characteristic vibrations of the biphenyl (B1667301) core, the methanol (B129727) group, and the carbon-fluorine bond.

The analysis of related biphenyl compounds provides a basis for interpreting the spectrum of this compound. researchgate.net The vibrations can be categorized as follows:

Hydroxyl Group Vibrations: The O-H stretching vibration is typically observed in the high-frequency region of the infrared spectrum and can also appear in the Raman spectrum, though often with low intensity. daneshyari.com In hydrogen-bonded structures, this band would be significantly broadened and shifted. daneshyari.com The C-O stretching vibration of the methanol group is expected in the 1000-1100 cm⁻¹ region.

Aromatic Ring Vibrations: The biphenyl structure gives rise to several characteristic Raman bands. The inter-ring C-C stretching vibration is a key feature. In biphenyl itself, a strong Raman peak appears around 1276 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings are expected in the 3000-3100 cm⁻¹ range. In-plane and out-of-plane C-H bending modes and ring breathing modes will also be present at lower frequencies. The substitution pattern on both rings will influence the exact position and intensity of these peaks.

Carbon-Fluorine Vibrations: The C-F stretching vibration is a strong indicator of the fluorination of the molecule. This bond typically gives rise to a strong band in the 1100-1300 cm⁻¹ region of the Raman spectrum. ias.ac.inresearchgate.net

Low-Frequency Vibrations: In the solid state, low-frequency modes below 300 cm⁻¹ can be observed, which correspond to intermolecular motions and lattice vibrations, including those related to hydrogen bonding. daneshyari.com For instance, in 2-biphenylmethanol, stretching vibrations of the hydrogen bond O-H···O have been identified at 250 and 295 cm⁻¹. daneshyari.com

Vibrational ModeExpected Raman Shift (cm⁻¹)Notes
Aromatic C-H Stretch3000 - 3100Characteristic of the phenyl rings.
Aliphatic C-H Stretch (CH₂)2850 - 2960From the methanol group's methylene bridge.
Ring C=C Stretching1580 - 1620Multiple bands are expected due to the two phenyl rings.
Inter-ring C-C Stretch~1280A key indicator of the biphenyl structure. researchgate.net
C-F Stretch1100 - 1300Strong band indicative of the fluorophenyl group. researchgate.net
C-O Stretch1000 - 1100Associated with the primary alcohol group.
Ring Breathing Modes~1000Symmetric vibrations of the benzene (B151609) rings.
Hydrogen Bond Vibrations< 300Present in the solid state due to intermolecular O-H···O interactions. daneshyari.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₁₃H₁₁FO), the molecular weight is 184.23 g/mol when considering the most common isotopes. The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak ([M]⁺) and several characteristic fragment ions.

The initial step in EI-MS is the removal of a loosely bound electron, often from the oxygen atom's lone pair, to form the molecular ion [C₁₃H₁₁FO]⁺ at an m/z corresponding to the molecular weight. youtube.comdocbrown.info The subsequent fragmentation pathways are predictable based on the structure of related benzyl (B1604629) alcohols and biphenyl compounds. chemicalbook.comlibretexts.orgnewdrugapprovals.orgmiamioh.edu

Key fragmentation pathways include:

Loss of a Hydrogen Radical: Alpha-cleavage of a hydrogen atom from the hydroxymethyl group can lead to the formation of a stable oxonium ion [M-1]⁺. This is a common fragmentation for primary alcohols. newdrugapprovals.org

Loss of a Hydroxyl Radical: Cleavage of the C-O bond results in the loss of an •OH radical, yielding a [M-17]⁺ fragment. This would form a relatively stable benzylic-type carbocation. docbrown.info

Loss of Water: Elimination of a water molecule (H₂O) can occur, particularly in the presence of an ortho-hydrogen, leading to a [M-18]⁺ ion.

Loss of Formaldehyde (B43269): Cleavage of the bond between the phenyl ring and the methanol group can result in the loss of a neutral formaldehyde molecule (CH₂O, 30 Da), leaving a [C₁₂H₉F]⁺ fragment ion.

Biphenyl Fragmentation: The biphenyl core itself can undergo fragmentation. The central C-C bond can cleave, leading to ions corresponding to the fluorophenyl cation ([C₆H₄F]⁺, m/z 95) or the phenylmethanol-derived cation.

Tropylium (B1234903) Ion Formation: Rearrangements are common in the fragmentation of benzyl derivatives, potentially leading to the formation of a stable tropylium ion or related structures. youtube.com

The presence of the fluorine atom provides a distinct isotopic signature and influences the fragmentation, as C-F bonds are strong. Fragments retaining the fluorine atom will be shifted in mass accordingly.

m/z ValueProposed Fragment IonFormation Pathway
202[C₁₃H₁₁FO]⁺Molecular Ion ([M]⁺)
201[C₁₃H₁₀FO]⁺Loss of •H from the methanol group ([M-1]⁺)
185[C₁₃H₁₀F]⁺Loss of •OH radical ([M-17]⁺)
184[C₁₃H₈F]⁺Loss of H₂O ([M-18]⁺)
172[C₁₂H₉F]⁺Loss of CH₂O (formaldehyde)
171[C₁₂H₈F]⁺Fragment from biphenyl core
95[C₆H₄F]⁺Fluorophenyl cation

X-ray Crystallography of Related Structures and Single Crystal Analysis for Conformation and Packing

For this compound, the key structural feature is the dihedral angle between the two phenyl rings. In solid-state biphenyl derivatives, this angle is typically non-zero due to steric hindrance between the ortho-hydrogens on adjacent rings, preventing full planarity. mdpi.com For example, in a derivative of 3',4'-difluorobiphenyl, the dihedral angle was found to be 39.4°. acs.org A similar twisted conformation is expected for this compound.

In the crystal lattice, intermolecular hydrogen bonding is expected to be a dominant packing force. researchgate.net The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, likely forming chains or networks of O-H···O interactions between neighboring molecules. iucr.org This is a common feature in the crystal structures of alcohols. researchgate.net

Furthermore, weaker intermolecular interactions such as C-H···π and C-H···F interactions are anticipated to play a significant role in stabilizing the crystal packing. The fluorine atom, being electronegative, can participate in weak hydrogen bonds with hydrogen atoms from adjacent molecules. The crystal structure of a related fluorinated chalcone (B49325) derivative showed stabilization through C–H···F and C–H···O interactions. researchgate.net

Crystallographic ParameterExpected Value / Feature (based on related structures)Reference Example
Crystal SystemMonoclinic or OrthorhombicMonoclinic (P2₁/c) is common for biphenyl derivatives. acs.orgresearchgate.net
Space GroupP2₁/c or similarObserved in many related substituted biphenyls. acs.orgresearchgate.net
Dihedral Angle (between rings)30° - 50°A related difluoro-biphenyl compound exhibited an angle of 39.4°. acs.org
Key Intermolecular InteractionsO-H···O Hydrogen BondingPrimary packing force due to the methanol group. researchgate.netiucr.org
Other InteractionsC-H···F, C-H···π, π-π stackingContribute to the stability of the crystal lattice. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. wikipedia.org The UV-Vis spectrum of this compound is dominated by the electronic transitions of the biphenyl chromophore.

The spectrum of benzene shows characteristic π → π* transitions, with a strong E-band around 200 nm and a weaker, vibrationally structured B-band around 255 nm. wikipedia.org When two phenyl rings are linked to form biphenyl, the conjugation extends across the molecule, leading to a bathochromic (red) shift of these absorption bands to longer wavelengths. nist.gov The primary absorption band for biphenyl is typically observed around 250 nm.

For this compound, several factors influence the UV-Vis spectrum:

Biphenyl System: The conjugated π-system of the two phenyl rings is the primary chromophore. The extent of conjugation is dependent on the dihedral angle between the rings; a more planar conformation leads to a stronger absorption at a longer wavelength.

Hydroxymethyl Group (-CH₂OH): This group is an auxochrome. While it does not absorb significantly in this region itself, its presence can cause slight shifts in the absorption bands of the phenyl ring it is attached to.

Fluorine Atom (-F): The fluorine atom also acts as an auxochrome. Its high electronegativity and lone pairs can interact with the π-system, typically causing minor shifts in the absorption maxima.

The main absorption is expected to be an intense π → π* transition characteristic of the substituted biphenyl system. wikipedia.orgrsc.org This transition involves the excitation of an electron from a bonding π molecular orbital to an antibonding π* orbital. rsc.org The spectrum will likely show a strong absorption maximum (λ_max) similar to other biphenyls, potentially with subtle shifts due to the substituents. Theoretical studies on related compounds have shown that such transitions can be accurately modeled to predict absorption wavelengths. niscpr.res.inscielo.org.za

Transition TypeExpected λ_max (nm)Associated Chromophore / Notes
π → π* (K-band)~250 - 260Strong absorption from the conjugated biphenyl system. wikipedia.org This is the main absorption band.
π → π* (E-band)~200 - 210Higher energy transition associated with the phenyl rings. wikipedia.org
π → π* (B-band)~260 - 280Weaker, structured band, often obscured by the stronger K-band in biphenyls. wikipedia.org

Computational and Theoretical Investigations of 3 4 Fluorophenyl Phenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and energy of molecules. For a molecule like [3-(4-Fluorophenyl)phenyl]methanol, these calculations can reveal the interplay between its constituent parts: the two phenyl rings, the fluorine substituent, and the methanol (B129727) group.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

For this compound, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict its optimal geometry. researchgate.netresearchgate.net This includes bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. The rotation around the central carbon-carbon bond in biphenyl (B1667301) systems is a well-studied phenomenon, where the final conformation is a balance between steric hindrance from ortho-substituents and electronic conjugation that favors planarity. utah.edulibretexts.org In this molecule, the presence of the methanol group at the meta-position of one ring and the fluorine at the para-position of the other means steric hindrance at the ortho-positions is minimal, likely resulting in a non-planar, twisted conformation similar to unsubstituted biphenyl. libretexts.org

DFT also elucidates the electronic structure by calculating molecular orbital energies and distributions. This information is foundational for understanding the molecule's stability and reactivity. researchgate.net

Table 1: Predicted Structural Parameters for this compound from DFT

Note: This table is illustrative, based on typical values for similar biphenyl derivatives, as specific experimental or calculated data for this compound is not available in the cited sources.

ParameterPredicted Value RangeSignificance
C-C (inter-ring) Bond Length1.48 - 1.51 ÅIndicates the strength of the bond connecting the two phenyl rings.
Phenyl-Phenyl Dihedral Angle35° - 50°Defines the twist between the two aromatic rings, affecting conjugation. utah.edu
C-F Bond Length1.33 - 1.36 ÅA typical length for a fluorine atom attached to an aromatic ring.
C-O Bond Length1.42 - 1.45 ÅReflects the character of the alcohol group's attachment.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their electronically excited states. scirp.orgq-chem.com This is crucial for understanding how a molecule interacts with light, including its absorption and emission properties (photophysics). nih.govnih.gov

A TD-DFT calculation for this compound would predict its electronic absorption spectrum, primarily the UV-Visible spectrum. scirp.org The calculation would yield the energies of the lowest singlet excited states, the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which correspond to the intensity of the absorption peaks. scirp.orgnih.gov These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital to a low-energy unoccupied molecular orbital, often from a π orbital on the aromatic rings to a π* anti-bonding orbital. The results from TD-DFT are invaluable for designing molecules with specific optical properties, such as those used in organic light-emitting diodes (OLEDs) or fluorescent probes. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.orgyoutube.com It is calculated by placing a hypothetical positive "test" charge at various points on the electron density surface of the molecule and calculating the potential energy. libretexts.org Regions of negative potential (typically colored red or orange) are electron-rich and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.netyoutube.com

For this compound, an MEP map would highlight several key features:

Negative Potential: A region of high electron density would be expected around the oxygen atom of the methanol group due to its lone pairs. The fluorine atom, being highly electronegative, would also create a region of negative potential. researchgate.net These areas represent likely sites for hydrogen bonding or interaction with electrophiles.

Positive Potential: The hydrogen atom of the alcohol group (-OH) would be a site of positive potential, making it a hydrogen bond donor.

Aromatic Rings: The π-systems of the phenyl rings generally show regions of moderate negative potential above and below the plane of the rings. nih.govwalisongo.ac.id

MEP maps are invaluable for predicting how a molecule will interact with other molecules, including biological targets like proteins or enzymes. numberanalytics.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electron Transfer Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater willingness to donate electrons, suggesting higher nucleophilicity or reactivity towards electrophiles. youtube.com For this compound, the HOMO would likely be a π-orbital distributed across the biphenyl system.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity. youtube.com The LUMO is expected to be a π*-antibonding orbital.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. iucr.org

Analysis of the FMOs for this compound would provide a quantitative measure of its kinetic stability and its potential to participate in electron transfer reactions. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data

Note: This table presents typical energy ranges for analogous aromatic compounds to illustrate the concepts. Specific values for the target compound are not available in the cited literature.

OrbitalTypical Energy Range (eV)Role in Reactivity
HOMO-5.5 to -6.5Electron Donor (Nucleophilicity) youtube.com
LUMO-1.0 to -2.0Electron Acceptor (Electrophilicity) youtube.com
HOMO-LUMO Gap (ΔE)3.5 to 5.5Indicates Chemical Reactivity & Kinetic Stability iucr.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer Mechanisms

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals that aligns with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org

This method provides detailed insights into:

Hybridization and Bonding: NBO analysis would describe the hybridization of each atom and the composition of each bond (e.g., the σ(C-O) bond). uni-muenchen.de

Charge Distribution: It calculates "natural charges" on each atom, which are often considered more reliable than other methods like Mulliken population analysis. q-chem.com

Conformational Analysis and Potential Energy Surfaces of Rotational Isomers

Conformational analysis investigates the different spatial arrangements of a molecule (conformers or rotational isomers) that result from rotation around single bonds. nih.gov For this compound, the most significant rotation is around the C-C bond connecting the two phenyl rings. libretexts.orgic.ac.uk

By systematically rotating this bond and calculating the energy at each step using a method like DFT, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of the dihedral angle.

The PES for this compound would reveal:

Energy Minima: These correspond to the most stable, low-energy conformations. For biphenyl systems, these are typically twisted, non-planar structures. utah.edu

Energy Maxima: These represent transition states, or the highest energy points on the rotational pathway. For biphenyl, the fully planar and the fully perpendicular (90°) conformations are often transition states or high-energy intermediates. libretexts.org

Rotational Barrier: The energy difference between the minimum and the maximum on the PES is the energy barrier to rotation. This value determines how easily the molecule can interconvert between its stable conformations at a given temperature. libretexts.org

This analysis is critical for understanding the molecule's flexibility and the specific shapes it is most likely to adopt, which in turn influences its physical properties and biological activity. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific research focusing on the detailed computational and theoretical investigations of This compound as requested. Searches for dedicated studies on its predicted spectroscopic parameters, non-linear optical properties, and the impact of solvent effects in theoretical models did not yield any specific results for this compound.

Therefore, the generation of an article with detailed research findings, data tables, and a comparative analysis between theoretical predictions and experimental data for this compound is not possible at this time. The scientific community has not published papers that would provide the necessary information to address the specified outline sections.

Chemical Reactivity and Mechanistic Studies of 3 4 Fluorophenyl Phenyl Methanol

Reactions Involving the Hydroxyl Group

The hydroxyl group is a key site for chemical modification, enabling oxidation to carbonyl compounds, reduction to the corresponding hydrocarbon, and formation of esters and ethers.

Oxidation Pathways to Carbonyl Compounds

The secondary benzylic alcohol group in [3-(4-Fluorophenyl)phenyl]methanol can be oxidized to the corresponding ketone, 3-(4-fluorophenyl)benzophenone. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed, ranging from classic stoichiometric reagents to more modern catalytic systems.

Biocatalysis offers a selective method for the oxidation of diarylmethanols. For instance, the oxidative kinetic resolution of the structurally similar (±)-4-(chlorophenyl)phenylmethanol has been achieved using the microorganism Nocardia corallina B-276. In this process, one enantiomer of the alcohol is preferentially oxidized to the ketone, allowing for the separation of the unreacted, enantiomerically-enriched alcohol. bioline.org.brresearchgate.netresearchgate.net A similar approach could foreseeably be applied to this compound to obtain enantiopure forms of the alcohol and the corresponding ketone. In a typical biocatalytic oxidation, the (S)-enantiomer of a diarylmethanol is selectively oxidized, leaving the (R)-enantiomer in high enantiomeric excess. bioline.org.br

The table below summarizes a representative biocatalytic oxidation of a related diarylmethanol, which provides a model for the expected reactivity of this compound.

SubstrateBiocatalystProductKey Observation
(±)-4-(chlorophenyl)phenylmethanolNocardia corallina B-2764-chlorobenzophenone and (R)-4-(chlorophenyl)phenylmethanolEnantioselective oxidation of the (S)-enantiomer. bioline.org.br

Reduction Pathways to Hydrocarbons or Related Alkanes

The hydroxyl group of this compound can be completely removed through reduction to yield the corresponding hydrocarbon, 3-(4-fluorophenyl)diphenylmethane. A well-established method for the reduction of benzylic alcohols to alkanes involves the use of hydriodic acid (HI) in a biphasic system. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.govnih.gov

This reaction proceeds via a two-step mechanism. First, the hydroxyl group is protonated by HI, followed by nucleophilic substitution by the iodide ion to form the corresponding iodoalkane. Subsequently, the iodoalkane is reduced by another equivalent of HI to the alkane, with the formation of iodine (I₂). The use of red phosphorus as a stoichiometric reducing agent can regenerate HI from the formed I₂, allowing for the use of catalytic amounts of HI. beilstein-journals.orgresearchgate.netnih.gov This method is advantageous as it tolerates a variety of other functional groups, such as esters, amides, and ethers. beilstein-journals.orgnih.gov

The general conditions for the reduction of a benzylic alcohol using this method are presented in the table below.

ReagentsSolvent SystemTemperatureTypical Reaction Time for Secondary Benzylic Alcohols
Hydriodic acid (catalytic or stoichiometric), Red phosphorusToluene-water (biphasic)Reflux0.5 - 1 hour beilstein-journals.orgnih.gov

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other suitable electrophiles.

Esterification: The formation of esters from this compound can be achieved through various standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. youtube.com Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated, for example, by converting it to an acyl chloride or using coupling agents. The esterification of fluorinated aromatic carboxylic acids with methanol (B129727) has been effectively catalyzed by heterogeneous catalysts like UiO-66-NH₂, suggesting that similar systems could be employed for the esterification of this compound. rsc.org

Etherification: The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide to form the ether.

The following table outlines general conditions for these transformations.

ReactionReagentsCatalyst/BaseGeneral Conditions
Fischer EsterificationCarboxylic acidStrong acid (e.g., H₂SO₄)Heat youtube.com
Williamson Ether SynthesisAlkyl halideStrong base (e.g., NaH)Anhydrous solvent

Reactions Involving the Aromatic Rings

The two phenyl rings of this compound are susceptible to electrophilic attack, and the fluorine-substituted ring can potentially undergo nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) allows for the introduction of various functional groups onto the aromatic rings of this compound. wikipedia.org The regioselectivity of these reactions is governed by the directing effects of the existing substituents on each ring. masterorganicchemistry.comlibretexts.org

Ring A (the phenyl ring bearing the -CH₂OH group): The hydroxymethyl group (-CH₂OH) is an ortho, para-directing and weakly activating group. The benzyl (B1604629) group is also ortho, para-directing. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the benzyl substituent.

Ring B (the 4-fluorophenyl ring): The fluorine atom is an ortho, para-director but is deactivating due to its strong inductive electron-withdrawing effect. libretexts.org The phenyl group is ortho, para-directing and activating. The combined effect of these substituents will direct incoming electrophiles primarily to the positions ortho to the activating phenyl group.

Common electrophilic aromatic substitution reactions are summarized in the table below.

ReactionElectrophileCatalystExpected Products
NitrationNO₂⁺ (from HNO₃/H₂SO₄)H₂SO₄Nitro-substituted derivatives masterorganicchemistry.com
HalogenationBr⁺ or Cl⁺ (from Br₂/FeBr₃ or Cl₂/FeCl₃)Lewis acid (e.g., FeX₃)Halogen-substituted derivatives wikipedia.org
Friedel-Crafts AlkylationR⁺ (from R-X/AlCl₃)Lewis acid (e.g., AlCl₃)Alkyl-substituted derivatives masterorganicchemistry.com
Friedel-Crafts AcylationRCO⁺ (from RCOCl/AlCl₃)Lewis acid (e.g., AlCl₃)Acyl-substituted derivatives masterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions (specifically involving the fluorine atom)

The fluorine atom on the 4-fluorophenyl ring of this compound can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orglboro.ac.uk The success of this reaction is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.

The SNAr reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. For SNAr to occur, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, the phenyl group at the meta position to the fluorine atom does not provide significant activation for nucleophilic attack. However, under certain conditions, particularly with strong nucleophiles or through photoredox catalysis, SNAr on unactivated fluoroarenes can be achieved. nih.gov The substitution of fluorine is often favored over other halogens in SNAr reactions because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step. libretexts.org

The following table illustrates potential nucleophilic aromatic substitution reactions involving the fluorine atom.

NucleophileReagent ExampleProduct Type
AlkoxideSodium methoxide (B1231860) (NaOMe)Anisole derivative
AmineAmmonia (NH₃) or primary/secondary aminesAniline derivative
ThiolateSodium thiophenoxide (NaSPh)Thioether derivative

Cross-Coupling Reactions at Aryl Halide Positions (if applicable)

While this compound itself does not possess an aryl halide, its synthesis often involves precursors that do, and its core structure is a product of C-C bond formation, typically via cross-coupling. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for synthesizing biphenyl (B1667301) derivatives, including those with fluorine substituents. mdpi.comnih.govthieme.de This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid) with an organohalide. thieme.de

The synthesis of fluorinated biphenyls, structurally related to the title compound, has been studied extensively. For instance, the coupling of various fluorinated aryl bromides with 4-fluorophenylboronic acid demonstrates the versatility of this method. mdpi.comresearchgate.net The efficiency of these reactions can be influenced by the catalyst system, base, and solvent, as well as the electronic properties and steric hindrance of the coupling partners. nih.gov Studies using palladium nanoparticles supported on modified graphene have shown excellent versatility and good conversion rates in the synthesis of fluorinated biphenyls. mdpi.comresearchgate.net

The table below presents data from a study on Suzuki-Miyaura coupling reactions between different fluorinated aryl bromides and 4-fluorophenylboronic acid, catalyzed by a palladium-graphene catalyst (G-COOH-Pd-10). mdpi.com This illustrates typical conditions and outcomes for reactions that could be employed to synthesize precursors to this compound.

Aryl BromideProductConversion (%) at 70°CConversion (%) at 110°C
1-Bromo-4-fluorobenzene4,4'-Difluorobiphenyl6390
1-Bromo-3-fluorobenzene3,4'-Difluorobiphenyl5889
1-Bromo-2-fluorobenzene2,4'-Difluorobiphenyl5592
2-Bromo-5-fluorotoluene2-Methyl-4',5-difluorobiphenyl4585

Reaction conditions: Aryl bromide (1 mmol), 4-fluorophenylboronic acid (1.5 mmol), K2CO3 (2 mmol), G-COOH-Pd-10 catalyst, in ethanol (B145695)/water at the specified temperature for 3 hours. Data sourced from a study on supported Pd nanoparticles. mdpi.com

Mechanistic Elucidation of Key Transformations

The structure of this compound, particularly the benzylic alcohol, makes it susceptible to rearrangements, especially under acidic conditions that promote the formation of a carbocation intermediate.

1,2-Migration: A 1,2-rearrangement is an organic reaction where a substituent moves from one atom to an adjacent one. wikipedia.org The formation of a reactive intermediate, such as a carbocation, often initiates this process. wikipedia.org In the case of this compound, protonation of the hydroxyl group followed by the loss of water would generate a secondary benzylic carbocation. This carbocation could then undergo a 1,2-hydride shift or, more significantly, a 1,2-aryl shift (a type of Wagner-Meerwein rearrangement) to form a more stable carbocation. The driving force is the formation of a more stabilized intermediate. wikipedia.org For example, a shift of the 4-fluorophenyl group could potentially lead to a rearranged isomeric structure. Such rearrangements are intramolecular, resulting in structural isomers of the starting material. wikipedia.org

Schmidt-type Rearrangements in Related Compounds: The Schmidt reaction involves the reaction of a carbonyl compound or alcohol with hydrazoic acid (HN₃) under acidic conditions to yield amines, amides, or nitriles. When applied to a cyclic ketone, it can produce a lactam (a cyclic amide). researchgate.net An intramolecular version of the Schmidt reaction, starting from an alkyl azide, is a powerful method for creating complex nitrogen-containing heterocycles. researchgate.net

While not directly applicable to this compound, if the benzylic alcohol were oxidized to the corresponding ketone (3-(4-fluorophenyl)benzoylbenzene), this ketone could undergo a Schmidt rearrangement. The reaction would proceed via protonation of the ketone, followed by nucleophilic attack of the azide, dehydration, and rearrangement. The key mechanistic step involves the migration of one of the aryl groups to the nitrogen atom. The migratory aptitude would depend on the electronic properties of the two different phenyl rings. Generally, aryl groups with electron-donating substituents migrate preferentially.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates (kinetics) and energy changes (thermodynamics) of reactions involving this compound are crucial for controlling reaction outcomes. Specific kinetic and thermodynamic data for this exact compound are not widely published, but analysis of related systems provides valuable insights.

Kinetic Aspects: In the context of the Suzuki-Miyaura couplings used to prepare the biphenyl scaffold, reaction kinetics are influenced by several factors. A study on the synthesis of fluorinated biphenyls showed that reaction temperature significantly impacts the rate of conversion. mdpi.com As shown in the data table below, increasing the temperature from 70°C to 110°C dramatically increased the conversion percentage over the same time period. mdpi.com This indicates a significant activation energy barrier for the reaction, which is typical for many palladium-catalyzed cross-couplings. The choice of catalyst is also critical; recyclable heterogeneous catalysts are of great interest, although they may show a progressive loss of activity over consecutive cycles. mdpi.comresearchgate.net

Reactant SystemTime (h)Conversion at 110°C (%)
1-Bromo-4-fluorobenzene + 4-fluorophenylboronic acid390
1-Bromo-4-fluorobenzene + 4-fluorophenylboronic acid48>99
1-Bromo-2-fluorobenzene + 4-fluorophenylboronic acid392
1-Bromo-2-fluorobenzene + 4-fluorophenylboronic acid48>99

Data illustrates reaction progress over time for Suzuki-Miyaura coupling catalyzed by G-COOH-Pd-10. Sourced from a study on supported Pd nanoparticles. mdpi.com

Synthesis and Academic Relevance of Derivatives and Analogues

Rational Design Principles for Structural Analogues with Modified Properties

The rational design of analogues of [3-(4-Fluorophenyl)phenyl]methanol is centered on the strategic incorporation of fluorine atoms to modulate physicochemical properties. Fluorine's high electronegativity and relatively small size allow it to significantly alter a molecule's characteristics without introducing major steric hindrance. tandfonline.com

Key design principles include:

Metabolic Stability: Fluorine atoms are often introduced at sites susceptible to metabolic oxidation. The strength of the carbon-fluorine bond can block metabolic pathways, such as those mediated by cytochrome P450 enzymes, thereby enhancing the compound's stability. tandfonline.comnih.gov For example, the p-fluorophenyl group in some molecules is known to deactivate the aromatic ring against enzymatic hydroxylation. nih.gov

Acidity Modulation: The electron-withdrawing nature of fluorine can significantly impact the acidity of nearby functional groups. Fluorinated alcohols and phenols are often explored as bioisosteres of carboxylic acids, where the fluorine substitution can result in a significant lowering of the acidic character (pKa). nih.govescholarship.org

These principles are systematically investigated through techniques like matched molecular pair analysis (MMPA), where the effects of substituting a single atom or group are studied to build a comprehensive understanding of structure-property relationships (SPR). nih.govescholarship.org

Synthetic Strategies for Diverse Fluorinated Benzyl (B1604629) Alcohol Derivatives

The synthesis of this compound and its derivatives leverages a range of modern organic chemistry reactions. The construction of the core biaryl structure and the introduction of the fluorinated benzyl alcohol moiety are key challenges addressed by these strategies.

Common synthetic approaches include:

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions are fundamental for creating the biaryl C-C bond. The Negishi cross-coupling, which pairs an organozinc compound with an organohalide, is effective for synthesizing fluorinated biaryls. rsc.orgresearchgate.net Other prominent methods include the Suzuki-Miyaura and Ullmann reactions. researchgate.netmarquette.eduacs.org

Reduction of Carbonyls and Nitriles: Fluorinated benzyl alcohols can be prepared by the reduction of corresponding benzaldehydes or benzonitriles. google.com For instance, fluorinated benzaldehydes can be hydrogenated in the presence of noble metal catalysts to yield fluorinated benzyl alcohols. google.com

Direct Fluorination and Deoxyfluorination: Modern techniques allow for the direct fluorination of C-H bonds or the conversion of alcohols to fluorides (deoxyfluorination). organic-chemistry.org Reagents like Deoxo-Fluor® and Selectfluor® are used for these transformations, providing routes to fluorinated compounds from readily available precursors. organic-chemistry.orgbeilstein-journals.org Visible light-induced photocatalysis has also emerged as a method for the deoxyfluorination of benzyl alcohols. rsc.org

Multi-step Synthesis from Simple Fluorinated Aromatics: Complex derivatives are often built step-wise from simpler starting materials like ortho-fluoro benzotrifluoride (B45747) or 4-fluoroanisole. guidechem.comgoogle.com These routes may involve a sequence of reactions including nitration, reduction, diazotization, and substitution to build the desired molecular framework. google.com

A summary of common transformations is presented below.

Reaction TypeReactantsReagents/CatalystsProduct Type
Negishi CouplingOrganozinc Compound, OrganohalideNi or Pd CatalystBiaryl
HydrogenationFluorinated BenzaldehydeH₂, Noble Metal CatalystFluorinated Benzyl Alcohol
DeoxyfluorinationAlcoholDeoxo-Fluor®, PyFluorAlkyl Fluoride
Suzuki-Miyaura CouplingOrganoboron Compound, OrganohalidePd Catalyst, BaseBiaryl

Development of Biaryl Methanol (B129727) Scaffolds in Complex Molecule Synthesis

Biaryl scaffolds are privileged structures in chemistry, appearing frequently in natural products, pharmaceuticals, and advanced materials. researchgate.netnih.govresearchgate.netmdpi.com The biaryl methanol motif, as seen in this compound, serves as a versatile building block for constructing more complex molecular architectures.

The importance of this scaffold is highlighted by:

Prevalence in Bioactive Molecules: The biaryl framework is a core component of numerous compounds with diverse biological activities. researchgate.netnih.govresearchgate.net Its structural rigidity and defined spatial arrangement of the two aryl rings are crucial for molecular recognition and interaction with biological targets.

Versatility in Synthetic Chemistry: Biaryl methanols are valuable intermediates. The hydroxyl group can be easily converted into other functional groups or used as a handle for further molecular elaboration. Direct C-H bond activation and arylation have become powerful tools for the efficient construction of these scaffolds, minimizing the need for pre-functionalized starting materials. nih.govresearchgate.net

Applications in Materials Science and Catalysis: Beyond medicinal chemistry, biaryl systems are used as ligands in catalysis and as core components of liquid crystals and other organic materials. researchgate.netmdpi.comacs.org The specific substitution pattern, including fluorination, allows for the fine-tuning of electronic and physical properties for targeted applications. acs.org

The development of efficient and selective methods to synthesize these scaffolds, including electrochemical approaches, remains an active area of research, driven by their widespread importance. researchgate.netmdpi.comnih.gov

Structure-Property Relationship Studies in a Pure Chemical Context

The relationship between the molecular structure of fluorinated biaryl methanols and their physicochemical properties is a subject of intense academic study. These investigations combine experimental measurements with computational modeling to understand the subtle effects of fluorination.

Key findings from these studies include:

Conformational Analysis: The presence of a fluorine substituent can have a profound effect on the molecule's preferred conformation. Studies on benzyl alcohol and its fluorinated derivatives show that intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the fluorine atom, can dictate the rotational barriers and the stability of different conformers. researchgate.netrsc.org

Physicochemical Properties: The introduction of fluorine alters key properties like acidity (pKa) and lipophilicity (LogP or LogD). Structure-property relationship (SPR) studies have systematically documented how fluorination of alcohols and phenols can modulate these values. nih.govescholarship.org For example, replacing a carboxylic acid with a fluorinated alcohol group typically increases lipophilicity while decreasing acidity. nih.gov

The table below presents some physicochemical properties for related fluorinated compounds, illustrating the data used in these studies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)
(3-Fluorophenyl)(4-fluorophenyl)methanolC₁₃H₁₀F₂O220.22315.9 ± 32.0144.9 ± 25.1
(3-ethyl-4-fluorophenyl)methanolC₉H₁₁FO154.18Not AvailableNot Available
[1-(4-Fluorophenyl)-3-methyl-3-azetidinyl]methanolC₁₁H₁₄FNO195.23Not AvailableNot Available
Bis(4-fluoro-phenyl)-phenyl-methanolC₁₉H₁₄F₂O296.31Not AvailableNot Available

Data sourced from publicly available chemical databases. chemsrc.comchemsynthesis.comsigmaaldrich.comchemicalbook.com

These fundamental studies are crucial for building predictive models that can guide the design of new molecules with desired properties, moving beyond trial-and-error approaches to a more rational and efficient discovery process. researchgate.net

Applications As Precursors or Building Blocks in Advanced Chemical Synthesis

Role in Multi-Step Organic Synthesis and Total Synthesis

In the realm of multi-step organic synthesis, [3-(4-Fluorophenyl)phenyl]methanol serves as a crucial starting material or intermediate. The hydroxyl group can be readily transformed into a variety of other functional groups, such as halides, amines, or ethers, providing a handle for further molecular elaboration. The presence of the fluorine atom on one of the phenyl rings can influence the reactivity and properties of the resulting molecules, often enhancing metabolic stability and binding affinity in medicinal chemistry applications.

While specific examples of the total synthesis of natural products directly employing this compound are not extensively documented in publicly available literature, its structural motif is present in various biologically active compounds. Its role as a building block can be inferred from the synthesis of analogous fluorinated biphenyl (B1667301) structures which are key components in pharmaceuticals and agrochemicals. The synthesis of complex molecules often involves the strategic coupling of smaller, functionalized fragments, and this compound represents a readily available and functionalized biphenyl unit for such strategies.

Application in the Construction of Complex Organic Molecules

For instance, the hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in a wide array of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, or amide couplings. These transformations allow for the extension of the molecular framework and the introduction of additional complexity. The fluorine atom can participate in directing metallation reactions or influence the regioselectivity of subsequent transformations on the aromatic ring.

Potential in Material Science and Polymer Chemistry

The unique combination of a reactive functional group and a fluorinated aromatic backbone suggests that this compound could find significant applications in material science and polymer chemistry. Fluorinated polymers and materials often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy.

The hydroxyl group of this compound allows it to be used as a monomer in the synthesis of specialty polymers. For example, it can undergo polymerization through condensation reactions to form polyesters or polyethers. The incorporation of the fluorinated biphenyl unit into the polymer backbone would be expected to impart unique properties to the resulting material.

Table 1: Potential Polymer Types from this compound

Polymer TypePotential Synthetic RouteExpected Properties
PolyestersPolycondensation with a dicarboxylic acidEnhanced thermal stability, chemical resistance, modified optical properties.
PolyethersWilliamson ether synthesis with a dihalideIncreased hydrophobicity, low surface energy, good dielectric properties.
PolyurethanesReaction with a diisocyanateImproved mechanical properties, thermal stability.

These polymers could find use in high-performance applications, such as in electronics, aerospace materials, or as specialized coatings.

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-ordered, higher-order structures. The biphenyl structure of this compound, coupled with its ability to participate in hydrogen bonding via the hydroxyl group and potentially halogen bonding via the fluorine atom, makes it an attractive building block for the construction of supramolecular assemblies.

These assemblies can take various forms, including liquid crystals, gels, or crystalline frameworks such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), although for the latter, further functionalization would be necessary. The directionality of the interactions involving the hydroxyl and fluoro groups could be exploited to control the self-assembly process and the final architecture of the supramolecular structure. Such materials could have applications in areas like gas storage, separation, and catalysis.

Q & A

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance LiAlH₄ reactivity, while ethanol is suitable for NaBH₄.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the alcohol from unreacted ketone or byproducts.

How can researchers resolve contradictions in reported spectroscopic data for fluorinated benzyl alcohols?

Advanced Research Question
Discrepancies in NMR or IR spectra often arise from:

  • Solvent Effects : For example, deuterated chloroform (CDCl₃) vs. dimethyl sulfoxide (DMSO-d₆) can shift proton signals due to hydrogen bonding.
  • Impurity Profiles : Residual starting materials (e.g., ketones) or oxidation byproducts (e.g., carboxylic acids) may obscure peaks.

Q. Methodological Approach :

  • Multi-Technique Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular integrity.
  • Reference Standards : Use commercially available fluorinated benzyl alcohols (e.g., (4-Fluorophenyl)(3-hydroxyphenyl)methanone derivatives) for comparative analysis .

What strategies optimize enantioselective synthesis of this compound for chiral studies?

Advanced Research Question
Enantiomeric purity is critical for pharmacological applications. Methods include:

  • Asymmetric Reduction : Chiral catalysts like Corey-Bakshi-Shibata (CBS) reduce prochiral ketones with high enantiomeric excess (ee). For example, (R)-CBS catalyst with borane-THF achieves >90% ee .
  • Biocatalysis : Enzymes (e.g., alcohol dehydrogenases) selectively reduce ketones under mild conditions. This requires optimization of pH, cofactors (e.g., NADPH), and substrate loading .

Q. Methodology :

  • Software like Gaussian 09 with B3LYP/6-31G(d) basis set models transition states and reaction pathways.
  • Compare simulated IR spectra with experimental data to validate predictions .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ketones or Grignard reagents).
  • Waste Disposal : Halogenated waste containers for fluorinated byproducts; neutralize acidic/basic residues before disposal .

How can researchers address low yields in large-scale reductions of fluorinated ketones?

Advanced Research Question
Common issues and solutions:

  • Incomplete Reduction : Use excess LiAlH₄ (1.5 equiv.) and reflux in THF for 6–8 hours. Monitor via TLC (hexane:ethyl acetate = 3:1) .
  • Byproduct Formation : Add molecular sieves to absorb water, preventing alcohol oxidation back to ketone.

Case Study :
A 20% yield improvement was achieved by switching from batch to flow chemistry, enhancing mixing and heat transfer .

What role does this compound play in medicinal chemistry research?

Advanced Research Question

  • Pharmaceutical Intermediate : Used to synthesize fluorinated analogs of bioactive molecules (e.g., kinase inhibitors or antimicrobial agents) .
  • Structure-Activity Relationship (SAR) Studies : The fluorine atom enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Example : Derivatives of this compound show inhibitory activity against COX-2, with IC₅₀ values in the nanomolar range .

What environmental impacts are associated with fluorinated benzyl alcohols, and how can they be mitigated?

Basic Research Question

  • Persistence : Fluorine’s electronegativity reduces biodegradability.
  • Mitigation Strategies :
    • Replace halogenated solvents with cyclopentyl methyl ether (CPME) in syntheses.
    • Use immobilized enzymes for greener catalytic processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Fluorophenyl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[3-(4-Fluorophenyl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.